

4-Hydroxy-3,5-diisopropylbenzoic Acid pKa and ionization constant

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3,5-diisopropylbenzoic Acid
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An In-Depth Technical Guide to the pKa and Ionization Constant of **4-Hydroxy-3,5-diisopropylbenzoic Acid**

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical sciences and materials research, a molecule's acid dissociation constant, or pKa, is a cornerstone physicochemical parameter. It governs critical properties including solubility, absorption, distribution, metabolism, and excretion (ADME), thereby profoundly influencing a compound's bioavailability and therapeutic efficacy.^[1] This guide provides a comprehensive examination of **4-Hydroxy-3,5-diisopropylbenzoic Acid**, a molecule possessing dual acidic functionalities. As a substituted benzoic acid and a sterically hindered phenol, its ionization behavior presents a subject of significant interest for researchers in drug development and chemical synthesis.

This document moves beyond a mere presentation of data, offering a deep dive into the theoretical underpinnings of this molecule's acidity, detailed experimental protocols for empirical pKa determination, and the causal reasoning behind methodological choices.

Molecular Overview and Physicochemical Properties

4-Hydroxy-3,5-diisopropylbenzoic Acid (IUPAC Name: 4-hydroxy-3,5-di(propan-2-yl)benzoic acid) is characterized by a central benzene ring substituted with a carboxylic acid group, a hydroxyl group, and two bulky isopropyl groups positioned ortho to the hydroxyl group.[2] This specific arrangement creates a unique electronic and steric environment that dictates its acidic properties.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈ O ₃	[2][3][4]
Molecular Weight	222.28 g/mol	[2][3][5]
CAS Number	13423-73-9	[3][4][6]
Predicted pKa (Carboxylic Acid)	4.65 ± 0.10	[6]
Monoisotopic Mass	222.1256 Da	[2][3]

The Theoretical Framework of Acidity

4-Hydroxy-3,5-diisopropylbenzoic Acid is a diprotic acid, featuring two distinct acidic protons: one on the carboxylic acid group (-COOH) and one on the phenolic hydroxyl group (-OH). Understanding their respective pKa values requires an analysis of electronic and steric effects.

The Carboxylic Acid Proton (pKa₁)

The primary acidic proton is that of the carboxyl group. The acidity of benzoic acid is influenced by substituents on the aromatic ring.[7]

- **Electron-Withdrawing Groups (EWGs):** Generally increase acidity (lower pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects.
- **Electron-Donating Groups (EDGs):** Generally decrease acidity (higher pKa) by destabilizing the carboxylate anion.[7]

In this molecule:

- Hydroxyl Group (-OH): Acts as an electron-withdrawing group via induction but an electron-donating group via resonance. Its net effect depends on its position.
- Isopropyl Groups (-CH(CH₃)₂): These are weak electron-donating groups through induction and hyperconjugation, which would be expected to slightly decrease the acidity of the carboxylic acid, raising its pKa compared to unsubstituted benzoic acid.[8]

The reported pKa of 4.65 is attributed to the carboxylic acid proton.[6] From this, the ionization constant (Ka) can be calculated:

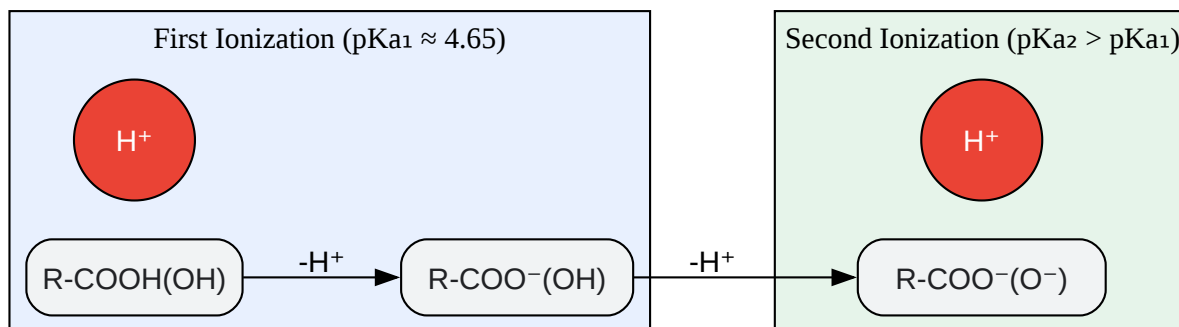
- $\text{pKa} = -\log_{10}(\text{Ka})$
- $\text{Ka} = 10^{-\text{pKa}}$
- $\text{Ka}_1 = 10^{-4.65} \approx 2.24 \times 10^{-5}$

The Phenolic Proton (pKa₂)

Phenols are generally weakly acidic, with the pKa of phenol itself being approximately 9.95.[7] [8] Substituents dramatically alter this value.

- Electron-Withdrawing Groups: EWGs, such as a nitro group, increase the acidity of phenols by stabilizing the phenoxide ion that forms upon deprotonation.[8][9][10]
- Electron-Donating Groups: EDGs, like alkyl groups, decrease acidity by intensifying the negative charge on the phenoxide ion, making it less stable.[8]

For **4-Hydroxy-3,5-diisopropylbenzoic Acid**, the key factor for the phenolic proton is the profound steric hindrance provided by the two ortho-positioned isopropyl groups. These bulky groups shield the hydroxyl group, which can influence its interaction with the solvent and its ability to deprotonate. Sterically hindered phenols are a known class of compounds, often utilized as antioxidants.[11] The carboxyl group (or its conjugate base, carboxylate, after the first deprotonation) acts as an electron-withdrawing group, which would serve to increase the acidity of the phenolic proton (lower its pKa). However, the phenolic pKa is expected to be significantly higher than that of the carboxylic acid.



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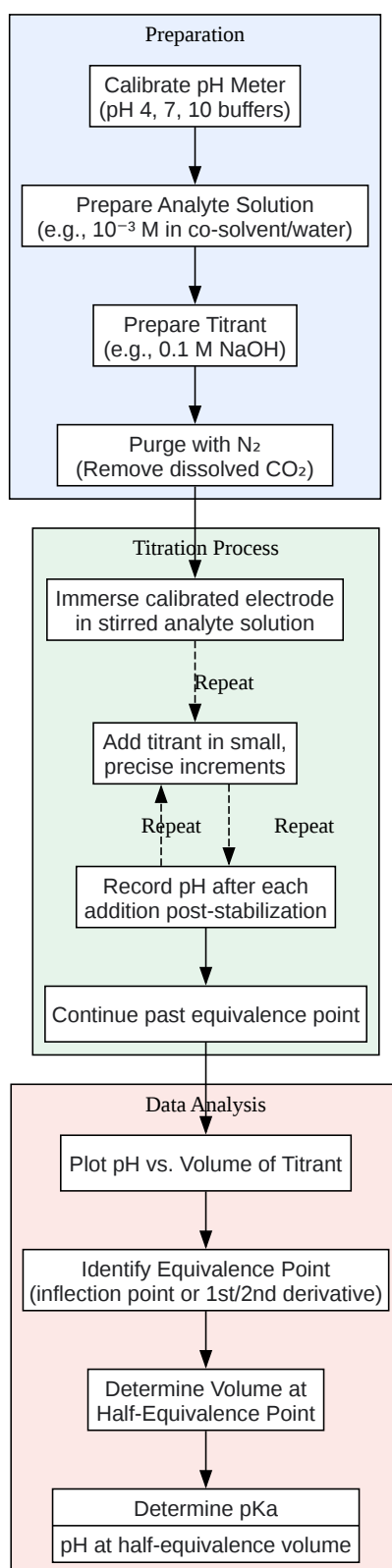
Caption: Stepwise ionization of **4-Hydroxy-3,5-diisopropylbenzoic Acid**.

Experimental Determination of pKa

To ensure scientific integrity, pKa values must be determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two robust, commonly employed methods.^{[12][13][14]}

Method 1: Potentiometric Titration

This high-precision technique involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is incrementally added.^{[12][15]} The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa.^[15]



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Caption: Workflow for pKa determination by potentiometric titration.

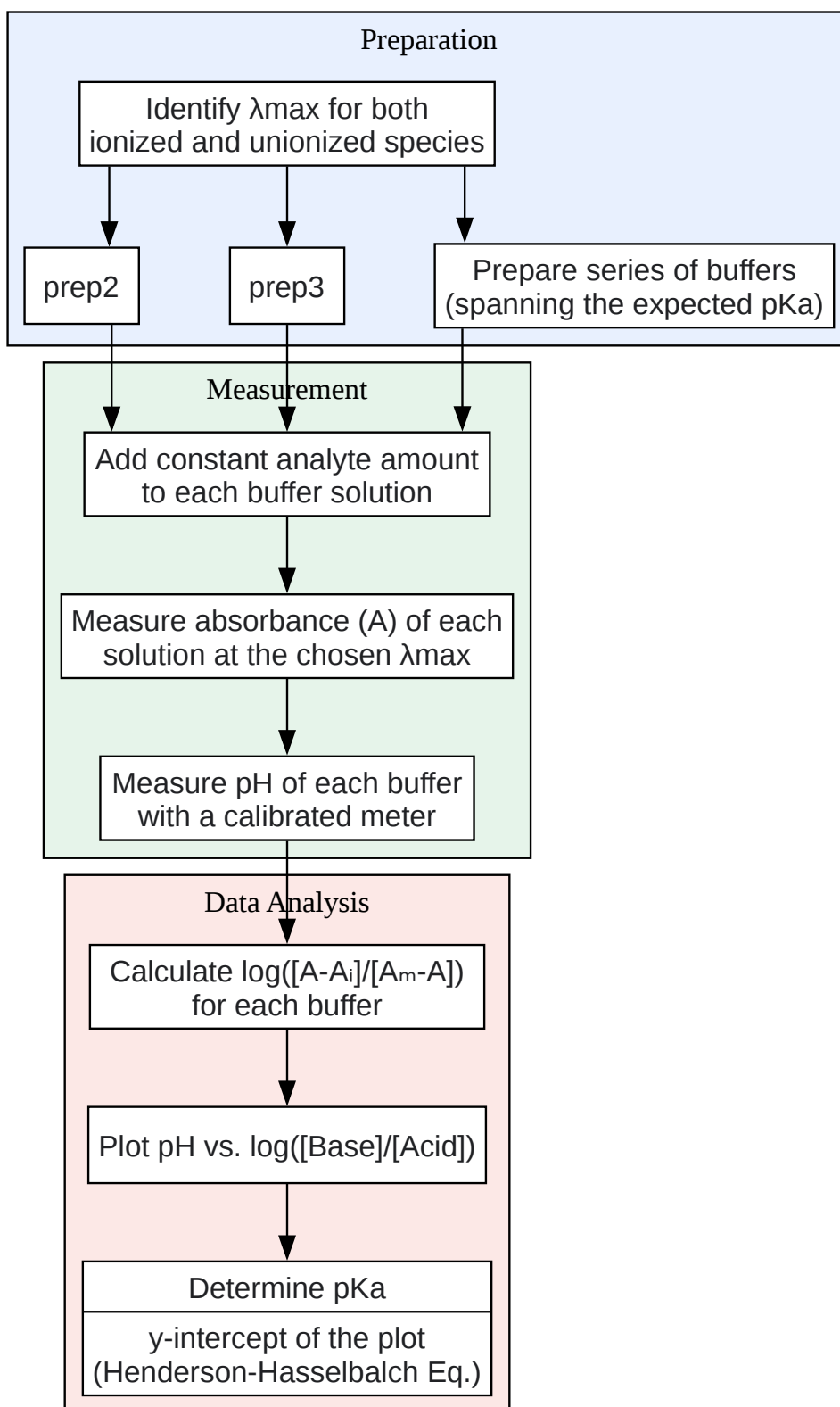
Detailed Experimental Protocol: Potentiometric Titration

- Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[15]
- Solution Preparation:
 - Accurately weigh a sample of **4-Hydroxy-3,5-diisopropylbenzoic Acid**.
 - Due to potential low aqueous solubility, dissolve the sample in a suitable co-solvent (e.g., methanol or acetonitrile) and dilute with purified water to a final concentration of approximately 10^{-3} to 10^{-4} M.[12] The use of co-solvents will yield an apparent pKa (pK_a^*); extrapolation to 0% co-solvent may be necessary to determine the aqueous pKa. [1][12]
 - Prepare a standardized titrant solution of carbonate-free 0.1 M sodium hydroxide (NaOH).
- Titration Procedure:
 - Transfer a known volume of the analyte solution to a titration vessel equipped with a magnetic stirrer.
 - To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[15]
 - Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO_2 , which can interfere with pH measurements.[12][15]
 - Immerse the calibrated pH electrode and a temperature probe into the solution.
 - Begin adding the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
 - After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
 - Continue the titration well past the equivalence point, identified by a sharp change in pH.
- Data Analysis:

- Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
- Determine the exact equivalence point by finding the inflection point of the curve, often accomplished by plotting the first or second derivative ($\Delta\text{pH}/\Delta V$ or $\Delta^2\text{pH}/\Delta V^2$).^[16]
- The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point.
- The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.^[15] For a diprotic acid, two inflection points and two buffer regions will be observed if the pKa values are sufficiently separated.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state.^[12] It relies on measuring the absorbance of the analyte in a series of buffered solutions of known pH.



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Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

- Preliminary Scans:
 - Prepare two solutions of **4-Hydroxy-3,5-diisopropylbenzoic Acid** at a constant concentration: one in a strongly acidic buffer (e.g., pH 2) to obtain the spectrum of the fully protonated species, and one in a strongly basic buffer (e.g., pH 12) for the fully deprotonated species.
 - Scan both solutions across a suitable UV range (e.g., 220-400 nm) to identify the analytical wavelength (λ_{max}) where the difference in absorbance between the two species is maximal.[\[12\]](#)
- Solution Preparation:
 - Prepare a series of buffer solutions with accurately known pH values, spanning the expected pKa range (e.g., for pKa₁, buffers from pH 3.5 to 5.5).
 - Prepare a stock solution of the analyte. Add an identical, small aliquot of the stock solution to a fixed volume of each buffer solution.
- Spectrophotometric Measurement:
 - Measure the absorbance of each buffered analyte solution at the predetermined analytical wavelength. Designate the absorbance in the acidic solution as A_m (molar) and in the basic solution as A_i (ionic). The absorbance in the intermediate buffers is A .
 - Concurrently, measure the precise pH of each buffer solution using a calibrated pH meter.[\[17\]](#)
- Data Analysis:
 - The pKa is calculated using the Henderson-Hasselbalch equation, where the ratio of the deprotonated (base) to protonated (acid) species is determined from the absorbance values: $\text{pH} = \text{pKa} + \log ([\text{Base}] / [\text{Acid}])$
 - The ratio can be expressed as: $([\text{Base}] / [\text{Acid}]) = (A - A_m) / (A_i - A)$

- A plot of pH (y-axis) versus $\log\left(\frac{[A - A_m]}{[A_i - A]}\right)$ (x-axis) will yield a straight line. The pKa is the y-intercept of this line.[17]

Causality and Self-Validation in Experimental Design

- Expertise in Method Selection: Potentiometry is chosen for its high precision and direct measurement of pH.[12][13] Spectrophotometry is an excellent alternative if the compound has a suitable chromophore and is available only in small quantities or has low solubility, as it often requires lower concentrations.[12]
- Trustworthiness through Controls: The requirement to purge with nitrogen is critical for titrations approaching or exceeding neutral pH, as dissolved atmospheric CO₂ forms carbonic acid, which consumes titrant and distorts the titration curve, leading to inaccurate results.[12] Calibrating the pH meter with multiple buffers ensures the accuracy of all subsequent pH measurements, which is the core of both methods.
- Authoritative Grounding in Data Analysis: Using a derivative plot to find the equivalence point is more objective and accurate than a visual estimation from the titration curve.[16] Similarly, using a linear regression of the Henderson-Hasselbalch equation in the spectrophotometric method utilizes all data points, providing a more robust pKa value than a single-point calculation.

Conclusion

The ionization behavior of **4-Hydroxy-3,5-diisopropylbenzoic Acid** is defined by its two acidic centers. The carboxylic acid function is the more acidic of the two, with a pKa value of approximately 4.65, influenced by the weak electron-donating nature of the isopropyl substituents. The phenolic proton is significantly less acidic, with its pKa influenced by a combination of steric hindrance and the electron-withdrawing character of the carboxyl group. Accurate determination of these constants is paramount for predicting the molecule's behavior in biological and chemical systems and is best achieved through rigorous experimental methods like potentiometric titration or UV-Vis spectrophotometry. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to reliably characterize this and similar molecules.

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